molecular formula C17H19FN2O2S B2535845 N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide CAS No. 942010-89-1

N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide

Cat. No.: B2535845
CAS No.: 942010-89-1
M. Wt: 334.41
InChI Key: WXTSXTCQCPOCRN-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene carboxamide derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thiophene ring, along with the morpholino and fluorophenyl groups, contributes to the compound’s unique chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific sites, leading to conformational changes that alter the protein’s function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, leading to changes in downstream signaling pathways. This modulation can result in altered gene expression, affecting the production of proteins involved in critical cellular functions. Additionally, the compound’s impact on cellular metabolism can lead to changes in energy production and utilization, influencing cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it can inhibit the activity of enzymes involved in metabolic pathways, resulting in changes in metabolite levels. Additionally, the compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, affecting the overall metabolic flux. The compound’s influence on metabolite levels can lead to changes in cellular energy production and utilization. Understanding the metabolic pathways involving this compound is essential for elucidating its biochemical properties and potential therapeutic applications .

Preparation Methods

The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Comparison with Similar Compounds

N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide can be compared with other thiophene carboxamide derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c18-14-5-3-13(4-6-14)15(20-7-9-22-10-8-20)12-19-17(21)16-2-1-11-23-16/h1-6,11,15H,7-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTSXTCQCPOCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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